5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This suggests that 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been found to have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions . This suggests that the compound may affect pathways related to cardiac function.
Pharmacokinetics
It’s worth noting that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability , suggesting that this compound may have similar properties.
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It’s worth noting that the development of novel benzofuran derivatives is an active area of research, and these factors are likely to be considered in the design and synthesis of these compounds .
Future Directions
Benzofuran compounds, including 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Amidation: The final step involves the reaction of the chlorinated benzofuran with 2-morpholinoethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a similar structure but different biological activities.
Benzothiophene derivatives: Compounds with a sulfur atom in place of the oxygen in the benzofuran ring, exhibiting different pharmacological properties.
Uniqueness
5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the morpholinoethyl group, which imparts distinct biological activities compared to other benzofuran derivatives .
Properties
IUPAC Name |
5-chloro-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-12-1-2-13-11(9-12)10-14(21-13)15(19)17-3-4-18-5-7-20-8-6-18/h1-2,9-10H,3-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXMZKVVJSCGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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